molecular formula C16H12FN3O3S2 B5640657 4-{[(4-fluorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide

4-{[(4-fluorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide

Cat. No. B5640657
M. Wt: 377.4 g/mol
InChI Key: XUBIGLJHXHMRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfonamide derivatives often involves multi-step chemical processes. For example, the synthesis of certain sulfonamides and carbamates involves the initial formation of a precursor compound through the substitution and reduction reactions, followed by reactions with sulfonyl chlorides or chloroformates to yield the desired sulfonamides or carbamates in good yields (D. B. Janakiramudu et al., 2017)(Janakiramudu et al., 2017). Similar strategies might be applied to synthesize 4-{[(4-fluorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide, adapting the choice of starting materials and reaction conditions to the specific functional groups present in the target molecule.

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, provides insights into the arrangement of atoms within a molecule and their spatial relationships. Studies on related compounds, such as carbonic anhydrase inhibitors, reveal how specific molecular features, such as the thiadiazole-sulfonamide moiety, interact with biological targets through canonical binding to zinc ions and interactions with surrounding amino acids (V. Menchise et al., 2006)(Menchise et al., 2006). These structural insights are crucial for understanding the biological activity and designing better inhibitors.

Chemical Reactions and Properties

Sulfonamide derivatives participate in various chemical reactions, reflecting their reactivity and functional group compatibility. The synthesis processes often involve acylation, reduction, and catalytic hydrogenation steps, with conditions optimized for yield and purity (Mao Duo, 2000)(Duo, 2000). The functional groups in sulfonamide derivatives, such as amino and sulfonyl groups, play a crucial role in their reactivity, enabling further functionalization or participation in forming more complex molecules.

properties

IUPAC Name

4-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S2/c17-12-3-7-14(8-4-12)25(22,23)20-13-5-1-11(2-6-13)15(21)19-16-18-9-10-24-16/h1-10,20H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBIGLJHXHMRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CS2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.